4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole
CAS No.: 1249742-66-2
Cat. No.: VC3080073
Molecular Formula: C7H7BrN2
Molecular Weight: 199.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249742-66-2 |
|---|---|
| Molecular Formula | C7H7BrN2 |
| Molecular Weight | 199.05 g/mol |
| IUPAC Name | 4-bromo-1-but-2-ynylpyrazole |
| Standard InChI | InChI=1S/C7H7BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3 |
| Standard InChI Key | AXHBETNLKDYNRA-UHFFFAOYSA-N |
| SMILES | CC#CCN1C=C(C=N1)Br |
| Canonical SMILES | CC#CCN1C=C(C=N1)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole consists of a five-membered pyrazole heterocyclic ring with two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position and a but-2-yn-1-yl group attached to the nitrogen at position 1. This specific arrangement contributes to the compound's chemical reactivity and potential biological interactions. The but-2-yn-1-yl group features a triple bond between carbons 2 and 3, introducing rigidity and linearity to this portion of the molecule.
Physicochemical Properties
The compound has a molecular formula of C7H7BrN2 and a molecular weight of 199.05 g/mol . While experimental data on physical properties is limited in the available literature, the compound is likely a crystalline solid at room temperature, as is typical for many pyrazole derivatives. Its solubility profile would predict moderate solubility in common organic solvents such as dichloromethane and dimethyl sulfoxide, with limited water solubility due to its predominantly hydrophobic character.
Chemical Identifiers
Table 1: Chemical Identifiers of 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole
| Identifier Type | Value |
|---|---|
| CAS Number | 1249742-66-2 |
| IUPAC Name | 4-bromo-1-but-2-ynylpyrazole |
| Standard InChI | InChI=1S/C7H7BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3 |
| Standard InChIKey | AXHBETNLKDYNRA-UHFFFAOYSA-N |
| SMILES | CC#CCN1C=C(C=N1)Br |
| PubChem CID | 62311210 |
These identifiers enable precise identification and retrieval of information about the compound in chemical databases and scientific literature .
Synthesis and Preparation
General Synthetic Approaches
The synthesis of pyrazole derivatives typically involves the condensation of hydrazine or its derivatives with suitable aldehydes or ketones. For brominated pyrazoles specifically, this often includes:
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Formation of the pyrazole core structure through cyclization reactions
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Introduction of the bromine atom at the desired position
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N-alkylation to attach the but-2-yn-1-yl substituent at the nitrogen position
The regioselectivity of these reactions is crucial for obtaining the desired 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole isomer rather than alternative substitution patterns.
Alkylation Methods
Reactivity and Chemical Behavior
Bromine Functionality
The bromine atom at the 4-position of the pyrazole ring represents a valuable synthetic handle for further transformations. This functionality enables various coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups
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Sonogashira coupling with terminal alkynes to create extended conjugated systems
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Heck coupling with alkenes for carbon-carbon bond formation
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Buchwald-Hartwig amination for carbon-nitrogen bond formation
These transformations would allow for the generation of more complex derivatives with potentially enhanced properties or biological activities.
Alkyne Functionality
The but-2-yn-1-yl side chain provides another site for chemical modifications. The terminal methyl group and the triple bond can participate in various reactions:
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Click chemistry (e.g., copper-catalyzed azide-alkyne cycloadditions) for bioconjugation or material science applications
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Hydrogenation to yield the corresponding butyl derivative
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Metal-catalyzed cyclization reactions to form fused ring systems
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Functionalization of the terminal methyl group through free radical halogenation
These reaction possibilities expand the compound's utility as a building block in synthetic organic chemistry.
Comparison with Structurally Related Compounds
Halogenated Pyrazole Derivatives
Understanding the properties of 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole can be enhanced by comparison with related compounds. The structural analog 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole (CAS: 1342861-74-8) differs only in the halogen substituent, with iodine replacing bromine . This changes both the physical properties and chemical reactivity, as iodinated compounds typically exhibit:
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Higher reactivity in coupling reactions
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Increased polarizability and lipophilicity
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Different biological interaction profiles due to the larger halogen radius
Table 2: Comparison of Related Halogenated Pyrazole Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole | C7H7BrN2 | 199.05 | Bromine at 4-position |
| 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole | C7H7IN2 | 246.05 | Iodine at 4-position |
| 2-(4-Bromo-1H-pyrazol-1-yl)ethanol | C5H7BrN2O | Not specified | Hydroxyethyl N-substituent instead of butynyl |
N-Substituent Variations
Another structural relative is 2-(4-Bromo-1H-pyrazol-1-yl)ethanol, which maintains the 4-bromopyrazole core but replaces the but-2-yn-1-yl group with a 2-hydroxyethyl substituent . This modification significantly alters the compound's properties:
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Enhanced hydrophilicity due to the hydroxyl group
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Different conformational preferences
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Availability of the hydroxyl group for additional functionalization
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Potential for hydrogen bonding interactions in biological systems
These structural relatives create a family of compounds with complementary properties that could be exploited for specific applications.
Analytical Characterization
Spectroscopic Properties
The identification and characterization of 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole typically relies on various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy would show characteristic signals for:
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The pyrazole ring protons (typically in the aromatic region, δ 7-8 ppm)
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The methylene group adjacent to the nitrogen (likely around δ 4.5-5.0 ppm)
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The terminal methyl group of the butynyl chain (approximately δ 1.8-2.0 ppm)
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Mass Spectrometry would reveal the molecular ion peak at m/z 199 and 201 (due to the isotopic distribution of bromine) and characteristic fragmentation patterns.
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Infrared Spectroscopy would display bands characteristic of:
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C≡C stretching (approximately 2100-2200 cm⁻¹)
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C=N and C=C stretching of the pyrazole ring (1400-1600 cm⁻¹)
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C-Br stretching (approximately 550-650 cm⁻¹)
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These spectroscopic features provide definitive identification and structural confirmation of the compound.
Future Research Directions
Structure-Activity Relationship Studies
Future research on 4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole could focus on systematic structural modifications to establish structure-activity relationships:
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Exploration of different halogen substituents at the 4-position (F, Cl, I) to assess electronic effects
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Variation of the alkyne chain length and substitution pattern
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Introduction of additional functional groups to the pyrazole ring
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Modification of the terminal methyl group of the butynyl chain
These studies would generate valuable data on how structural changes influence the compound's properties and potential biological activities.
Biological Evaluation
Comprehensive biological screening would be valuable to determine specific applications in pharmaceutical research:
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Antimicrobial activity assessment against bacterial and fungal pathogens
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Evaluation of anti-inflammatory potential in cellular models
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Anticancer activity screening against various cancer cell lines
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Enzyme inhibition studies targeting specific biological pathways
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Assessment of pharmacokinetic properties and metabolic stability
Such evaluations would provide insight into the compound's potential therapeutic applications and guide further structural optimization efforts.
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